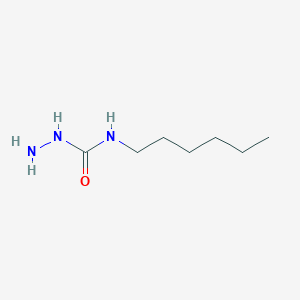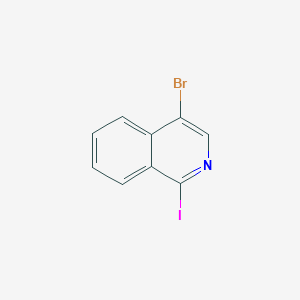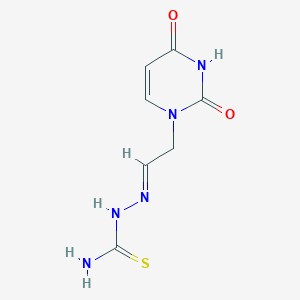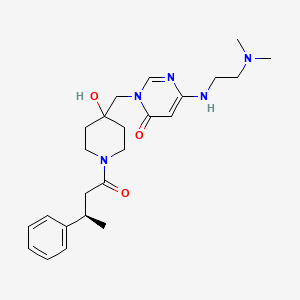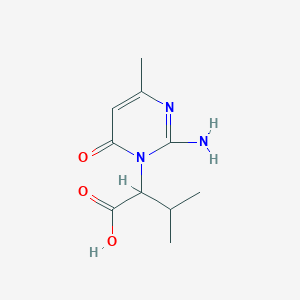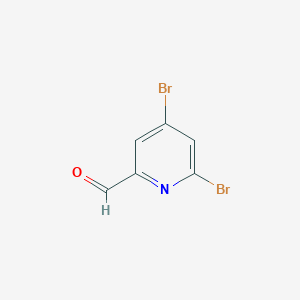
4,6-Dibromopicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromopicolinaldehyde is an organic compound with the molecular formula C6H3Br2NO. It is a derivative of picolinaldehyde, where two bromine atoms are substituted at the 4 and 6 positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopicolinaldehyde typically involves the bromination of picolinaldehyde. One common method is the reaction of picolinaldehyde with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{NO} + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{NO} + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dibromopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into 4,6-dibromopicolinyl alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.
Major Products Formed:
Oxidation: 4,6-Dibromopicolinic acid.
Reduction: 4,6-Dibromopicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromopicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,6-Dibromopicolinaldehyde involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. Its aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
4-Bromopicolinaldehyde: Contains a single bromine atom at the 4 position.
6-Bromopicolinaldehyde: Contains a single bromine atom at the 6 position.
4,6-Dichloropicolinaldehyde: Contains chlorine atoms instead of bromine at the 4 and 6 positions.
Uniqueness: 4,6-Dibromopicolinaldehyde is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and properties. This dual substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various research applications.
Eigenschaften
CAS-Nummer |
1060815-81-7 |
|---|---|
Molekularformel |
C6H3Br2NO |
Molekulargewicht |
264.90 g/mol |
IUPAC-Name |
4,6-dibromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
InChI-Schlüssel |
UKDYFTSLLKQSRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
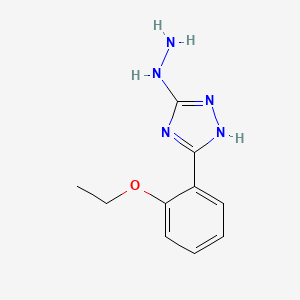
![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
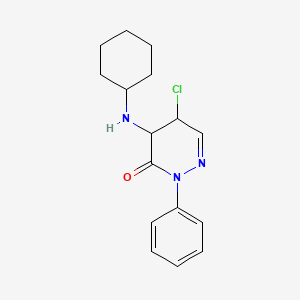
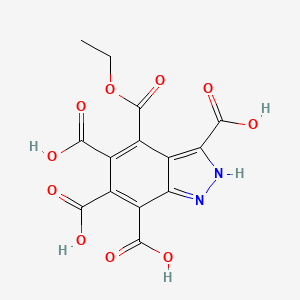
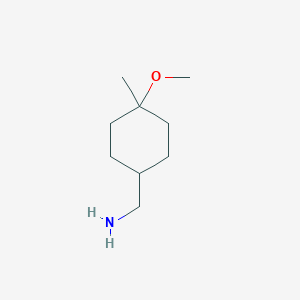
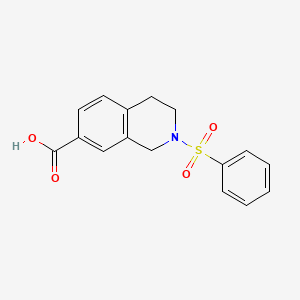
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
